N-[4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE
Overview
Description
N-[4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a hydroxy group, and a pyrimidine ring, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Hydroxy and Methyl Group Addition: The hydroxy and methyl groups are added through selective functionalization reactions, often involving protection and deprotection steps to ensure regioselectivity.
Final Coupling: The final step involves coupling the functionalized pyrimidine derivative with 4-aminophenylacetamide under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways by binding to key proteins involved in cellular signaling, thereby modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with antibacterial properties.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Acetaminophen: An analgesic and antipyretic compound with a similar acetamide group.
Uniqueness
N-[4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-7-11(12(19)16-13(20)14-7)23(21,22)17-10-5-3-9(4-6-10)15-8(2)18/h3-6,17H,1-2H3,(H,15,18)(H2,14,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHTRDNVBMHCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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